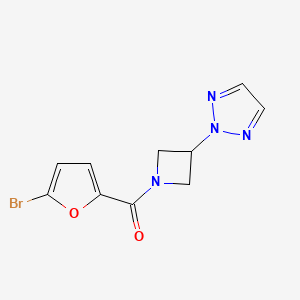
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone is a useful research compound. Its molecular formula is C10H9BrN4O2 and its molecular weight is 297.112. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone is a novel chemical entity that has garnered attention for its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound belongs to the class of azetidines and incorporates a triazole ring linked to a furan moiety, which contributes to its biological properties. The molecular formula is C16H14N4O with a molecular weight of approximately 278.31 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Synthesis
The synthesis typically involves a click chemistry approach , utilizing the Huisgen 1,3-dipolar cycloaddition reaction. This method allows for the efficient formation of the triazole ring and subsequent coupling with the azetidine and furan components. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Colon Cancer : The compound showed effective inhibition of cell growth in HCT116 and HT29 colon cancer cell lines.
- Lung Cancer : It also demonstrated cytotoxic effects on A549 lung cancer cells.
Table 1 summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 12.5 |
| HT29 | 15.0 |
| A549 | 10.0 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity . It has shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC of 8 µg/mL.
- Gram-negative bacteria : Moderate activity against Escherichia coli with an MIC of 16 µg/mL.
Table 2 presents the antimicrobial efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 4 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key cellular pathways associated with proliferation and survival in cancer cells. The presence of the triazole ring is believed to play a crucial role in binding to target enzymes or receptors involved in these pathways.
Case Studies
A notable case study involved the treatment of human colon cancer xenografts in mice using this compound. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Toxicity and Safety
The toxicity profile of this compound has been assessed through various in vitro and in vivo studies. Preliminary findings suggest low toxicity levels; however, further investigations are necessary to establish comprehensive safety data.
特性
IUPAC Name |
(5-bromofuran-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-12-3-4-13-15/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMBZMVEQDJHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














